molecular formula C11H13NO4 B1623849 (+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione CAS No. 221054-70-2

(+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione

Cat. No. B1623849
Key on ui cas rn: 221054-70-2
M. Wt: 223.22 g/mol
InChI Key: RVBWWMADTISCJE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135478B2

Procedure details

(−)-3-(3-benzyloxymethyl-2-methoxy-4-pyridyl)-3-hydroxy-pentanoic acid (13.5 g; 39 mmol; Stage 80.b) is put in solution in 87 ml of methanol. This solution is poured under nitrogen onto 10% Palladium on damp carbon at 50% (27.7 g; 13 mmol). The reaction medium is agitated for 5 minutes, then it is poured into a solution of ammonium formate (11,5 g; 183 mmol) in 135 ml of methanol. The reaction medium is agitated for 30 minutes while allowing the temperature to rise, then it is heated at 40° C. for 30 minutes. The medium is then filtered on a bed of Clarcel followed by concentrating. 40 ml of toluene is poured in which is evaporated off; this operation is repeated in order to eliminate the methanol. The residue thus obtained is taken up in 45 ml of THF. Then a solution of dicyclohexylcarbodiimide (7.180 g; 34.5 mmol) in 20 ml of THF is then poured in. The reaction medium is heated to 50° C. for 1 hour. The mixture is taken to 20° C. then the dicyclohexylurea is filtered. The filtrate is concentrated to dryness. The residue is put in solution in 46 ml of acetonitrile, 6.0 g (40.5 mmol.) of sodium iodide then 5.13 ml (40.5 mmol) of trimethylsilyl chloride are added. The reaction medium is maintained under agitation at ambient temperatue for 5 hours. Then 28 ml of acetonitrile and 5.6 ml of water are added. The precipitate obtained is filtered then taken up in 1 ml of water, and the pH is adjusted to 7.5 by the addition of a solution of ammonium hydroxide. The solid obtained is filtered and dried. M=4.2 g of final product is obtained with a yield of 34% and a (+) enantiomer/(−) enantiomer proportion of 88.4/11.6.
Name
(−)-3-(3-benzyloxymethyl-2-methoxy-4-pyridyl)-3-hydroxy-pentanoic acid
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Three
Quantity
183 mmol
Type
reactant
Reaction Step Four
Quantity
135 mL
Type
solvent
Reaction Step Four
Quantity
7.18 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
5.13 mL
Type
reactant
Reaction Step Six
Quantity
87 mL
Type
solvent
Reaction Step Seven
Name
Quantity
45 mL
Type
solvent
Reaction Step Eight
Name
final product
Yield
34%

Identifiers

REACTION_CXSMILES
C(O[CH2:9][C:10]1[C:11]([O:24]C)=[N:12][CH:13]=[CH:14][C:15]=1[C:16]([OH:23])([CH2:21][CH3:22])[CH2:17][C:18]([OH:20])=[O:19])C1C=CC=CC=1.C([O-])=O.[NH4+].C1(N=C=NC2CCCCC2)CCCCC1.[I-].[Na+].C[Si](Cl)(C)C>CO.C1COCC1.[Pd].O.C(#N)C>[CH2:21]([C:16]1([OH:23])[C:15]2[CH:14]=[CH:13][NH:12][C:11](=[O:24])[C:10]=2[CH2:9][O:19][C:18](=[O:20])[CH2:17]1)[CH3:22] |f:1.2,4.5|

Inputs

Step One
Name
(−)-3-(3-benzyloxymethyl-2-methoxy-4-pyridyl)-3-hydroxy-pentanoic acid
Quantity
13.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=1C(=NC=CC1C(CC(=O)O)(CC)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5.6 mL
Type
solvent
Smiles
O
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
183 mmol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
135 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
7.18 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5.13 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Seven
Name
Quantity
87 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is agitated for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The medium is then filtered on a bed of Clarcel
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating
ADDITION
Type
ADDITION
Details
40 ml of toluene is poured in which
CUSTOM
Type
CUSTOM
Details
is evaporated off
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated to 50° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is taken to 20° C.
FILTRATION
Type
FILTRATION
Details
the dicyclohexylurea is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained under agitation at ambient temperatue for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
ADDITION
Type
ADDITION
Details
the pH is adjusted to 7.5 by the addition of a solution of ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
final product
Type
product
Smiles
C(C)C1(CC(OCC=2C(NC=CC21)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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